molecular formula C9H10BrClS B13201333 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene

Cat. No.: B13201333
M. Wt: 265.60 g/mol
InChI Key: LZUWLUPMRWCBOW-UHFFFAOYSA-N
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Description

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a bromomethylcyclopropylmethyl group at the 2-position. The cyclopropane ring introduces steric strain, which may influence its reactivity and stability compared to non-cyclopropane analogues. Its molecular formula is C₉H₉BrClS, with a molecular weight of 272.59 g/mol.

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclopropyl]methyl]-3-chlorothiophene

InChI

InChI=1S/C9H10BrClS/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2

InChI Key

LZUWLUPMRWCBOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Cl)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene can be broken down into two main components:

  • Preparation of the key intermediate (bromomethyl)cyclopropane or its derivatives.
  • Functionalization of the thiophene ring to introduce the chlorothiophene core and subsequent attachment of the cyclopropylmethyl bromide substituent.

Synthesis of (Bromomethyl)cyclopropane Intermediate

The bromomethylcyclopropane moiety is a critical building block for the target compound. Several reliable methods exist for its preparation:

Bromination of Cyclopropylmethanol
  • The most common industrial approach involves the bromination of cyclopropylmethanol using bromine in the presence of triarylphosphites (e.g., triphenylphosphite) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
  • The process is conducted at low temperatures (below 15°C, often below 0°C) to control the exothermic reaction and minimize side reactions such as ring-opening of the strained cyclopropyl ring.
  • The reaction proceeds via formation of an oxyphosphonium intermediate, facilitating substitution of the hydroxyl group by bromine.
  • This method yields high purity bromomethylcyclopropane with improved productivity and reduced waste compared to earlier methods using triphenylphosphine or phosphorus tribromide.
Alternative Approaches
  • Earlier methods employed phosphorus tribromide or N-bromosuccinimide with triphenylphosphine, but these required very low temperatures (-78°C or lower) and resulted in lower throughput and more waste.
  • Some methods use tosylate or dimethylsulfonate intermediates followed by nucleophilic substitution with sodium bromide, but these generate heavier organic waste and lower purity.
Representative Data for Bromomethylcyclopropane Synthesis
Parameter Value/Condition Reference
Solvent Dimethylformamide (DMF)
Brominating agent Bromine + triphenylphosphite
Temperature < 15°C during bromine addition, then < 0°C for reaction completion
Yield ~77.5% theoretical yield
Purity >97% (low open-chain halogenoalkane impurities)
Reaction time Bromine addition over 4 hours

Functionalization of Thiophene and Coupling with Cyclopropylmethyl Bromide

The preparation of the target compound involves introducing the cyclopropylmethyl bromide substituent onto a chlorinated thiophene ring:

Starting Materials
  • 3-chlorothiophene or 2-chlorothiophene derivatives serve as the aromatic core.
  • The bromomethylcyclopropane intermediate is used to alkylate the thiophene ring at the appropriate position.
Synthetic Route Overview
  • The thiophene ring is first brominated or chlorinated at the desired position (commonly at the 2- or 3-position) using standard halogenation protocols.
  • The cyclopropylmethyl bromide substituent is introduced via nucleophilic substitution or coupling reactions, often using organometallic intermediates or base-promoted alkylation.
  • The reaction conditions are optimized to preserve the strained cyclopropyl ring and avoid side reactions such as ring opening or over-halogenation.
Example from Related Compound Synthesis
  • For 2-bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene, synthesis often starts from 3-bromothiophene, followed by alkylation with bromomethylcyclopropane under controlled conditions.
  • The resulting compound features bromine at the 2-position and the cyclopropylmethyl bromide substituent at the 3-position.
  • Similar strategies apply for chlorothiophene derivatives, adjusting halogenation steps accordingly.

Comprehensive Research Findings

Industrial Scale Considerations

  • The use of triarylphosphite (triphenylphosphite) in bromination reactions has been shown to increase solubility in polar aprotic solvents, allowing higher concentration reactions and better heat control.
  • Maintaining low temperature during bromination is critical to avoid degradation of the cyclopropyl ring and formation of by-products such as bromoalkenes or halocyclobutanes.
  • The purity of bromomethylcyclopropane directly affects the quality of the final thiophene derivative, influencing its reactivity and application potential.

Purity and Impurity Profile

  • High purity (>97%) bromomethylcyclopropane is achievable with the optimized bromination method using triphenylphosphite and controlled temperature.
  • Impurities such as open-chain halogenoalkanes are minimized (<0.6%), which is essential for subsequent coupling reactions.
  • The final thiophene derivative's impurity profile depends on the purity of starting materials and reaction conditions, which must be carefully monitored.

Data Table Summary of Preparation Methods

Step Method/Condition Yield/Purity Notes Source
Bromination of cyclopropylmethanol Bromine + triphenylphosphite in DMF, <15°C to 0°C 77.5% yield, >97% purity Low temp controls ring strain reactions
Alternative bromination methods PBr3 or NBS + triphenylphosphine, -78°C Lower yield, more waste Requires very low temp, less industrially viable
Thiophene halogenation Standard electrophilic substitution High yield (varies) Chlorination/bromination at 2- or 3-position General synthetic protocols
Coupling of bromomethylcyclopropane with thiophene Alkylation under base or organometallic conditions Moderate to high yield Requires careful control to avoid ring opening

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The chlorothiophene moiety can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Reactivity/Applications
2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene 2: Bromomethylcyclopropylmethyl; 3: Cl 272.59 SN2 reactions, agrochemical intermediates
3-Chlorothiophene 3: Cl 118.59 Electrophilic substitution reactions
2-(Bromomethyl)thiophene 2: Bromomethyl 177.06 Polymer precursors, crosslinking
2-{[1-(Carboxymethyl)cyclopropyl]methyl}-3-chlorothiophene 2: Carboxymethylcyclopropylmethyl; 3: Cl 274.72 Pharmaceutical intermediates (e.g., Montelukast derivatives)

Key Findings

Reactivity: The bromine atom in the target compound enhances its leaving-group capability compared to non-brominated analogues like 2-(carboxymethylcyclopropylmethyl)-3-chlorothiophene . This makes it more reactive in nucleophilic substitutions (e.g., Suzuki coupling or alkylation). The cyclopropane ring increases steric hindrance, reducing reaction rates in bulky environments compared to unstrained analogues like 3-chlorothiophene.

Stability: Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions, limiting the compound’s utility in harsh reaction environments. In contrast, non-cyclopropane derivatives (e.g., 2-(bromomethyl)thiophene) exhibit greater thermal stability.

Applications :

  • The combination of bromine and cyclopropane groups positions the compound as a versatile intermediate in agrochemical synthesis (e.g., pesticides) due to its dual reactivity.
  • Carboxymethyl-substituted analogues (as in Montelukast derivatives ) are prioritized in pharmaceuticals for their carboxylate functionality, whereas brominated derivatives are more suited for industrial synthesis.

Biological Activity

2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene is an organic compound characterized by a unique structure that combines a bromomethyl cyclopropyl group with a chlorothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities stemming from its electrophilic properties and structural features. The molecular formula is C9H10BrClS\text{C}_9\text{H}_{10}\text{BrClS} with a molecular weight of 265.60 g/mol.

Structural Characteristics

The compound's structure includes:

  • Bromomethyl Group : Acts as an electrophile, capable of forming covalent bonds with nucleophiles in biological systems.
  • Cyclopropyl Group : Influences binding affinity and selectivity towards biological targets.
  • Chlorothiophene Ring : Enhances the compound's reactivity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Electrophilic Reactions : The bromomethyl group can react with nucleophilic sites in proteins and nucleic acids, potentially modifying their structure and function.
  • Binding Affinity Modulation : The cyclopropyl group may enhance the compound's ability to bind to specific biological targets, influencing its pharmacological profile.

Biological Activities

Research indicates that compounds containing cyclopropane structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various pathogens.
  • Antitumor Properties : Inhibitory effects on cancer cell lines.
  • Enzymatic Inhibition : Possible interactions with enzymes, affecting their activity.

Case Studies and Research Findings

  • Antitumor Activity Evaluation :
    • A study assessed the cytotoxic effects of related cyclopropane derivatives on human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines (RKO, PC-3, HeLa) . While specific data for this compound is limited, its structural similarity suggests potential for similar activity.
  • Mechanistic Studies :
    • Investigations into the mechanism of action for related compounds indicate that the electrophilic nature of the bromomethyl group plays a critical role in mediating biological responses by forming covalent bonds with target biomolecules .
  • Comparative Analysis :
    • Comparative studies show that compounds with similar structural motifs have demonstrated significant anti-inflammatory, analgesic, and anticancer activities . This suggests that this compound may also possess these properties.

Data Tables

PropertyValue
Molecular FormulaC9H10BrClS
Molecular Weight265.60 g/mol
IUPAC NameThis compound
Electrophilic GroupBromomethyl
Potential ActivitiesAntimicrobial, Antitumor

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